molecular formula C22H18FN3O B2362673 N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide CAS No. 1427955-18-7

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide

Número de catálogo: B2362673
Número CAS: 1427955-18-7
Peso molecular: 359.404
Clave InChI: VDHXLRYCFCRWBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a selective inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells.

Mecanismo De Acción

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition can lead to suppression of B-cell function and proliferation. This compound also inhibits other downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell receptor signaling and reduce the proliferation of B cells in vitro and in vivo. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in autoimmune and inflammatory diseases. This compound has also shown anti-tumor activity in preclinical studies, indicating its potential therapeutic application in B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It also has good pharmacokinetic properties and can be administered orally. However, this compound has some limitations, including its potential toxicity and off-target effects, which need to be further investigated in clinical trials.

Direcciones Futuras

There are several future directions for the research on N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide, including its clinical development for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential combination with other therapies. Other future directions include the development of novel BTK inhibitors with improved selectivity and potency, and the investigation of the role of BTK in other diseases and cell types.

Métodos De Síntesis

The synthesis of N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide involves several steps, including the reaction of 1-cyanocyclopentene with 2-fluoroaniline, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and suppression of inflammatory cytokines.

Propiedades

IUPAC Name

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c23-16-8-9-17-18(21(27)26-22(14-24)10-4-5-11-22)13-19(25-20(17)12-16)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHXLRYCFCRWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.